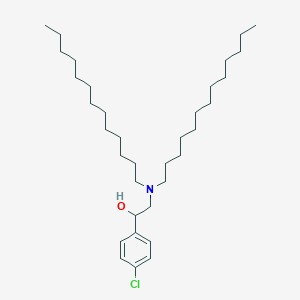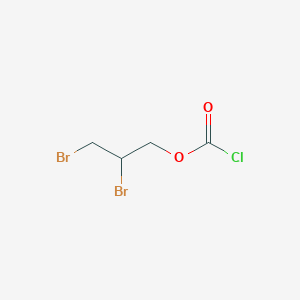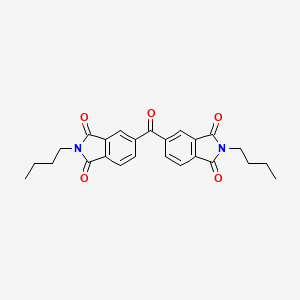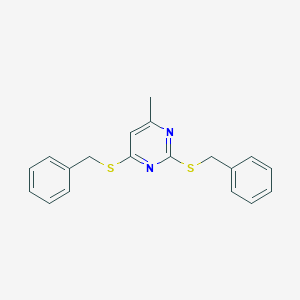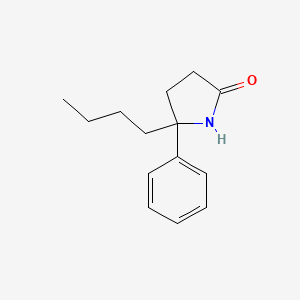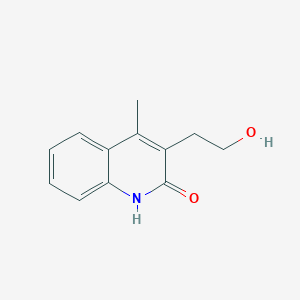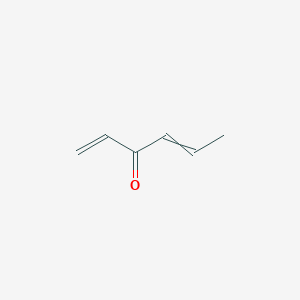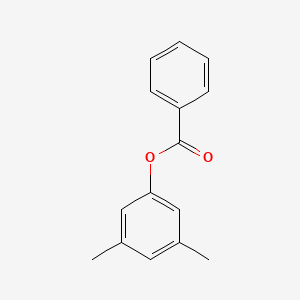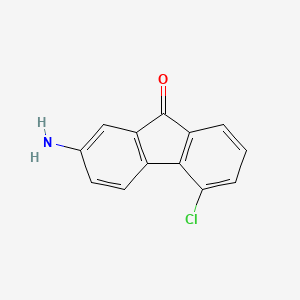
2-Amino-5-chloro-9h-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-chloro-9h-fluoren-9-one is an organic compound with the molecular formula C13H8ClNO. It is a derivative of fluorenone, characterized by the presence of an amino group at the 2-position and a chlorine atom at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-9h-fluoren-9-one typically involves the chlorination of 2-amino-9-fluorenone. One common method is the reaction of 2-amino-9-fluorenone with thionyl chloride in the presence of a catalyst, which facilitates the substitution of a hydrogen atom with a chlorine atom at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-chloro-9h-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted fluorenone compounds
Wissenschaftliche Forschungsanwendungen
2-Amino-5-chloro-9h-fluoren-9-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 2-Amino-5-chloro-9h-fluoren-9-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or interact with DNA, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorenone: The parent compound, lacking the amino and chloro substituents.
2-Amino-9-fluorenone: Similar structure but without the chlorine atom.
5-Chloro-9-fluorenone: Similar structure but without the amino group
Uniqueness
2-Amino-5-chloro-9h-fluoren-9-one is unique due to the presence of both amino and chloro groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
6955-63-1 |
|---|---|
Molekularformel |
C13H8ClNO |
Molekulargewicht |
229.66 g/mol |
IUPAC-Name |
2-amino-5-chlorofluoren-9-one |
InChI |
InChI=1S/C13H8ClNO/c14-11-3-1-2-9-12(11)8-5-4-7(15)6-10(8)13(9)16/h1-6H,15H2 |
InChI-Schlüssel |
MEKFRCBEYDGQJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C(C2=O)C=C(C=C3)N)C(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




